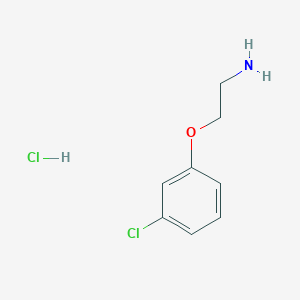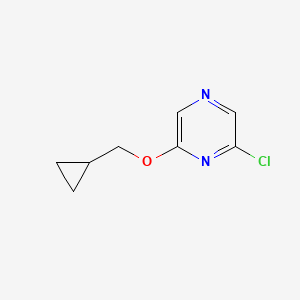
2-(3-Chlorophenoxy)ethanamine hydrochloride
Vue d'ensemble
Description
2-(3-Chlorophenoxy)ethanamine hydrochloride is a chemical compound with the CAS Number: 6488-00-2 . It has a molecular weight of 208.09 and its IUPAC name is this compound .
Molecular Structure Analysis
The linear formula of this compound is C8H11CL2NO . The InChI code for this compound is 1S/C8H10ClNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 208.09 and a linear formula of C8H11CL2NO . The compound is typically 95% pure .Applications De Recherche Scientifique
Environmental Impact and Degradation Pathways
Chlorophenols, including chemicals similar in structure to 2-(3-Chlorophenoxy)ethanamine hydrochloride, have been extensively studied for their environmental impact and degradation pathways. Chlorophenols are a group of chemicals that have been used in various applications, including as intermediates in chemical synthesis. They are known for their persistence in the environment and have been identified as precursors to dioxins in thermal processes, such as Municipal Solid Waste Incineration (MSWI). These compounds undergo various degradation pathways, including oxidative conversion, hydrolysis, and de novo synthesis, leading to the formation of polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/F) under certain conditions. Understanding the environmental fate and degradation mechanisms of chlorophenols is crucial for assessing their ecological impact and for developing strategies to mitigate their presence in the environment (Peng et al., 2016).
Bioremediation and Environmental Cleanup
The persistence of chlorophenols and their derivatives in the environment poses significant challenges for bioremediation efforts. Studies have focused on the biodegradation of chlorophenols using various microorganisms, including bacteria and fungi, which can transform these compounds through mechanisms such as dechlorination and ring cleavage. Bioremediation approaches, including in situ treatment with soil amendments and ex situ bioreactor technologies, have been explored to enhance the microbial degradation of chlorophenols. Factors influencing the biodegradation process include the microbial community composition, the bioavailability of the pollutants, and soil conditions such as pH, temperature, and aeration. These studies provide insights into the potential for using bioremediation as a cost-effective and environmentally friendly approach for cleaning up chlorophenol-contaminated sites (Foght et al., 2001).
Safety and Hazards
The safety data sheet for 2-(3-Chlorophenoxy)ethanamine hydrochloride advises to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed . It should be kept away from heat, sparks, and flame .
Mécanisme D'action
Target of Action
Biochemical Pathways
Propriétés
IUPAC Name |
2-(3-chlorophenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRYQIPOHRVGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104774-95-0 | |
| Record name | 2-(3-chlorophenoxy)ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1451714.png)

![4-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1451716.png)

![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)


methanone](/img/structure/B1451728.png)

![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1451733.png)
![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)


![4-{[(3,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451737.png)